molecular formula C72H106N8O20 B12364148 DMBA-SIL-Mal-MMAE

DMBA-SIL-Mal-MMAE

Cat. No.: B12364148
M. Wt: 1403.7 g/mol
InChI Key: IGHYBHNHFJOJQG-JMCFHNEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMBA-SIL-Mal-MMAE is a cytotoxin-linker conjugate used in the preparation of antibody-drug conjugates (ADCs) with potent antitumor activity. This compound combines the anti-mitotic agent monomethyl auristatin E (MMAE), a tubulin inhibitor, with DMBA-SIL-Mal, creating a powerful tool for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMBA-SIL-Mal-MMAE involves the conjugation of monomethyl auristatin E (MMAE) with DMBA-SIL-Mal. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for use in scientific research and potential therapeutic applications .

Comparison with Similar Compounds

DMBA-SIL-Mal-MMAE is unique due to its combination of a self-immolative linker and a potent tubulin inhibitor. Similar compounds include:

Properties

Molecular Formula

C72H106N8O20

Molecular Weight

1403.7 g/mol

IUPAC Name

[1-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl] N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C72H106N8O20/c1-15-47(6)63(57(93-13)43-60(83)79-30-19-22-56(79)65(94-14)48(7)67(85)74-49(8)64(84)51-20-17-16-18-21-51)77(9)70(88)61(45(2)3)76-68(86)62(46(4)5)78(10)72(90)100-66(52-23-25-53(26-24-52)75-71(89)99-44-50-40-54(91-11)42-55(41-50)92-12)69(87)73-29-32-95-34-36-97-38-39-98-37-35-96-33-31-80-58(81)27-28-59(80)82/h16-18,20-21,23-28,40-42,45-49,56-57,61-66,84H,15,19,22,29-39,43-44H2,1-14H3,(H,73,87)(H,74,85)(H,75,89)(H,76,86)/t47-,48+,49+,56-,57+,61-,62-,63-,64+,65+,66?/m0/s1

InChI Key

IGHYBHNHFJOJQG-JMCFHNEYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O

Origin of Product

United States

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